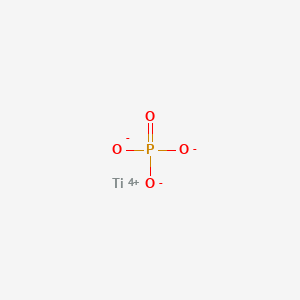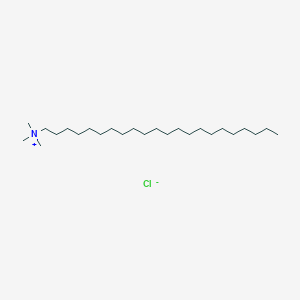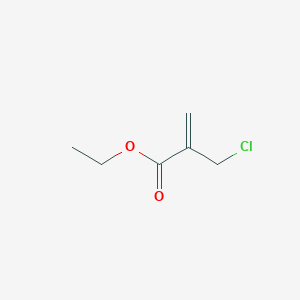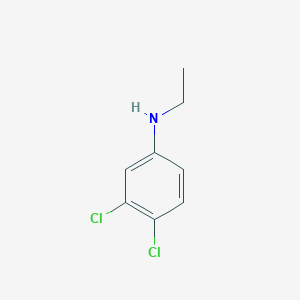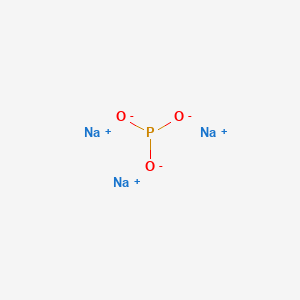
Trisodium phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium phosphite (Na3PO3) is a white crystalline powder that is soluble in water. It is an important chemical compound that is widely used in various industrial applications.
Mécanisme D'action
Trisodium phosphite acts as a reducing agent, which means it donates electrons to other compounds. This property makes it useful in the synthesis of nanoparticles. Trisodium phosphite can also act as an antioxidant, protecting cells from oxidative stress.
Effets Biochimiques Et Physiologiques
Trisodium phosphite has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to have anti-inflammatory properties, reducing inflammation in the body. Trisodium phosphite has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Trisodium phosphite is a useful reducing agent and stabilizer for nanoparticles. It is also a useful antioxidant and anti-inflammatory agent. However, trisodium phosphite can be toxic in high doses, and caution should be taken when handling it in the lab.
Orientations Futures
There are many potential future directions for research on trisodium phosphite. It could be studied further for its potential use in treating cancer, as well as other diseases that involve oxidative stress or inflammation. Trisodium phosphite could also be studied for its potential use in agriculture, as it has been shown to promote plant growth. Additionally, further research could be done on the synthesis of nanoparticles using trisodium phosphite, as well as its potential use in other industrial applications.
Méthodes De Synthèse
Trisodium phosphite can be synthesized by reacting sodium hydroxide (NaOH) with phosphorous acid (H3PO3):
NaOH + H3PO3 → Trisodium phosphite + 3H2O
This reaction produces trisodium phosphite and water. The reaction is exothermic and can be carried out at room temperature.
Applications De Recherche Scientifique
Trisodium phosphite has been widely used in scientific research. It is used as a reducing agent in the synthesis of nanoparticles, such as silver nanoparticles. Trisodium phosphite can also be used as a stabilizer for silver nanoparticles, preventing them from aggregating or oxidizing.
Propriétés
Numéro CAS |
15537-82-3 |
|---|---|
Nom du produit |
Trisodium phosphite |
Formule moléculaire |
Na3PO3 Na3O3P |
Poids moléculaire |
147.941 g/mol |
Nom IUPAC |
trisodium;phosphite |
InChI |
InChI=1S/3Na.O3P/c;;;1-4(2)3/q3*+1;-3 |
Clé InChI |
NCPXQVVMIXIKTN-UHFFFAOYSA-N |
SMILES |
[O-]P([O-])[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
[O-]P([O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



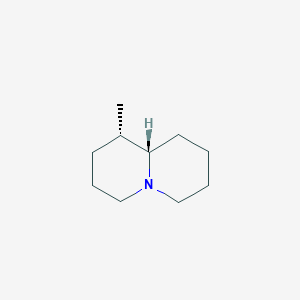
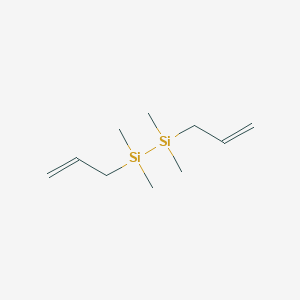

![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
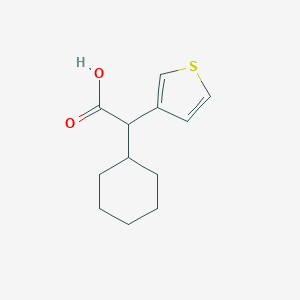
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
